molecular formula C18H6O6 B11928854 Triphenylene-2,3,6,7,10,11-hexaone

Triphenylene-2,3,6,7,10,11-hexaone

Cat. No.: B11928854
M. Wt: 318.2 g/mol
InChI Key: CVDALFASPVBUKU-UHFFFAOYSA-N
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Description

Triphenylene-2,3,6,7,10,11-hexaone is a polycyclic aromatic ketone with six carbonyl groups positioned at the 2, 3, 6, 7, 10, and 11 positions of the triphenylene core. This compound is known for its unique electronic properties and is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylene-2,3,6,7,10,11-hexaone can be synthesized through the oxidation of triphenylene using strong oxidizing agents. One common method involves the use of potassium permanganate in an acidic medium. The reaction typically requires heating and prolonged reaction times to ensure complete oxidation of the aromatic rings .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Triphenylene-2,3,6,7,10,11-hexaone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which triphenylene-2,3,6,7,10,11-hexaone exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. In photodynamic therapy, the compound can absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Uniqueness: Triphenylene-2,3,6,7,10,11-hexaone is unique due to its six carbonyl groups, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of MOFs and other coordination compounds. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds .

Properties

Molecular Formula

C18H6O6

Molecular Weight

318.2 g/mol

IUPAC Name

triphenylene-2,3,6,7,10,11-hexone

InChI

InChI=1S/C18H6O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H

InChI Key

CVDALFASPVBUKU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=O)C(=O)C=C3C4=CC(=O)C(=O)C=C4C2=CC(=O)C1=O

Origin of Product

United States

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